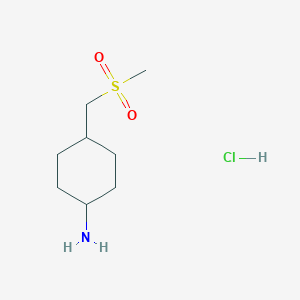

4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

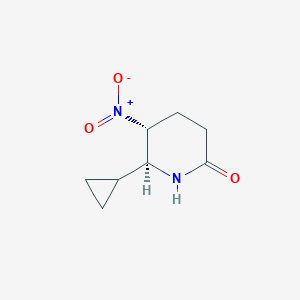

“4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1820607-77-9 . It has a molecular weight of 227.76 and is typically in powder form . This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The IUPAC name for this compound is 4-((methylsulfonyl)methyl)cyclohexan-1-amine hydrochloride . The InChI code is 1S/C8H17NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 227.76 .Aplicaciones Científicas De Investigación

Brønsted Acid-Catalyzed Transfer Hydrogenation

4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride serves as a reagent in Brønsted acid-catalyzed transfer hydrogenation reactions. Chatterjee and Oestreich (2016) introduced cyclohexa-1,4-dienes as dihydrogen surrogates in Brønsted acid-catalyzed transfer hydrogenation, highlighting an alternative to conventional dihydropyridines for imine reduction and reductive amination, which underscores the compound's role in facilitating hydrogenation of alkenes under mild conditions Organic Letters, 18(10), 2463-2466.

Reductive Deamination of Aromatic Amines

Wang and Guziec (2001) described a convenient method for the reductive deamination (hydrodeamination) of aromatic amines using chloroamine under alkaline conditions. This process, involving the intermediate formation of aryl methanesulfonylhydrazines, highlights the compound's potential in synthetic organic chemistry for deaminated product formation The Journal of Organic Chemistry, 66(25), 8293-8296.

Carbene-Catalyzed α-Carbon Amination

Huang et al. (2019) developed a carbene-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents. This method affords optically enriched dihydroquinoxalines, demonstrating the compound's application in the synthesis of natural products and synthetic bioactive molecules Organic Letters, 21(11), 4340-4344.

Aerosol Science and Technology

Perraud, Smith, and Olfert (2023) studied the effective densities of sodium methanesulfonate and aminium chloride nanoparticles, using them as calibration standards for aerosol mass spectrometers. Their research provides valuable insights into aerosol science and the physical properties of atmospheric particles, emphasizing the compound's relevance in environmental research Aerosol Science and Technology, 57, 355-366.

Methanesulfonic Acid-driven Particle Formation

Shen et al. (2019) evaluated the enhancing potential of monoethanolamine on methanesulfonic acid-driven new particle formation (NPF) using quantum chemical calculations and kinetics modeling. Their findings underscore the compound's impact on atmospheric chemistry and particle formation processes Environmental Science & Technology.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

4-(methylsulfonylmethyl)cyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJASUPHCNKYFHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CCC(CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2682094.png)

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2682097.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B2682099.png)

![2-[4-(Sec-butyl)phenoxy]acetohydrazide](/img/structure/B2682103.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2682105.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B2682113.png)